![molecular formula C22H17ClN2OS B2882851 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone CAS No. 866010-89-1](/img/structure/B2882851.png)
3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . This compound has a molecular formula of C22H17ClN2OS and a molecular weight of 392.90118 .
Molecular Structure Analysis
The molecular structure of 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone comprises a quinazolinone core with a benzyl group at the 3-position, a (4-chlorophenyl)sulfanyl group at the 2-position, and a methyl group at the 4-position . Further structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone, such as melting point, boiling point, solubility, and stability, are not provided in the retrieved papers. The molecular formula is C22H17ClN2OS and the molecular weight is 392.90118 .Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including 3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone, have shown significant antimicrobial activity. For instance, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
Anti-inflammatory Properties
Quinazolinone derivatives are known for their anti-inflammatory properties . They could potentially be used in the treatment of diseases where inflammation plays a key role.
Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer properties . They could potentially be used in the development of new cancer therapies.
Analgesic Properties
Quinazolinone derivatives have been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management.
Anticonvulsant Activity
Quinazolinone derivatives have shown anticonvulsant activity , indicating potential use in the treatment of seizure disorders.
Anti-HIV Activity
Some quinazolinone derivatives have demonstrated anti-HIV activity , suggesting potential applications in the treatment of HIV/AIDS.
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and other therapeutic activities .
Mode of Action
It is known that quinazoline derivatives can interact with various biological targets through different mechanisms, depending on their chemical structure . For instance, some quinazoline derivatives have been found to inhibit key enzymes involved in cancer cell proliferation .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways depending on their specific targets . For instance, some quinazoline derivatives have been found to inhibit the tyrosine kinase pathway, which plays a crucial role in cell signaling and growth .
Pharmacokinetics
The pharmacokinetic properties of a drug substance can be positively modulated by certain structural motifs, such as piperazine .
Result of Action
Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and other therapeutic activities .
properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c23-17-10-12-18(13-11-17)27-15-21-24-20-9-5-4-8-19(20)22(26)25(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCOIILMZSSHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.